molecular formula C19H15NO2 B1422366 6-Methyl-2-(4-phenoxybenzoyl)pyridine CAS No. 1187166-23-9

6-Methyl-2-(4-phenoxybenzoyl)pyridine

Cat. No.: B1422366
CAS No.: 1187166-23-9
M. Wt: 289.3 g/mol
InChI Key: RDSMKHJKWVETKR-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-phenoxybenzoyl)pyridine (C₁₉H₁₅NO₂, molecular weight: 289.34 g/mol) is a pyridine derivative characterized by a methyl group at the 6-position of the pyridine ring and a 4-phenoxybenzoyl substituent at the 2-position (Fig. 1). This compound is structurally related to pharmaceutical intermediates and bioactive molecules, such as metabotropic glutamate receptor (mGluR) antagonists like MPEP (6-methyl-2-(phenylethynyl)pyridine) . It is commercially available as a research chemical, though production discontinuations have been noted .

Properties

IUPAC Name

(6-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-14-6-5-9-18(20-14)19(21)15-10-12-17(13-11-15)22-16-7-3-2-4-8-16/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSMKHJKWVETKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-phenoxybenzoyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylpyridine and 4-phenoxybenzoyl chloride as the primary starting materials.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 6-methylpyridine is reacted with 4-phenoxybenzoyl chloride in the presence of a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-phenoxybenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the phenoxybenzoyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-(4-phenoxybenzoyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The phenoxybenzoyl group in this compound introduces greater steric bulk compared to simpler benzoyl analogues like 2-(4-methylbenzoyl)-6-methylpyridine . This may reduce binding affinity in receptor interactions due to hindered molecular docking.
  • The phenoxy group in the target compound likely confers intermediate electronegativity compared to methoxy or chloro analogues.

Electronic and Reactivity Profiles

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Electronegativity (χ) Dipole Moment (D)
6-Methyl-2-(4-methoxyphenylimidazole)[1,2-α]pyridine -7.199 -2.985 4.214 2.107 6.24
6-Methyl-2-(4-chlorophenylimidazole)[1,2-α]pyridine -8.142 -1.891 6.251 3.017 7.85
2-Phenylimidazole[1,2-α]pyridine -8.325 -1.543 6.782 3.434 5.92

Inferences for this compound:

  • The phenoxy group (moderately electron-withdrawing) may reduce the HOMO-LUMO gap compared to chloro-substituted analogues, enhancing reactivity .
  • Higher dipole moment than methoxy-substituted compounds is expected due to the polarizable ether linkage in the phenoxy group .

Physicochemical Properties

  • NMR Shifts: Methyl groups in pyridine derivatives typically resonate at δ = 2.3–2.4 ppm (¹H-NMR), while aromatic protons in phenoxybenzoyl groups appear between δ = 6.9–7.9 ppm .
  • Solubility: The phenoxybenzoyl group may reduce aqueous solubility compared to smaller substituents (e.g., methylbenzoyl), impacting bioavailability.

Biological Activity

6-Methyl-2-(4-phenoxybenzoyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H15NO2\text{C}_{16}\text{H}_{15}\text{NO}_2

This structure consists of a pyridine ring substituted with a methyl group and a phenoxybenzoyl moiety, which is believed to contribute significantly to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenoxybenzoyl group can modulate the activity of various enzymes and receptors, while the pyridine ring is involved in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.

Biological Activities

1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis and cell cycle arrest

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods.
  • Anticancer Study : In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Western blot analysis indicated alterations in key proteins associated with apoptosis, suggesting a mechanism involving the intrinsic apoptotic pathway.

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
3-Methyl-2-(4-phenoxybenzoyl)pyridineModerateLow
4-Methyl-2-(3-phenoxybenzoyl)pyridineLowModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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